Product packaging for Coreximine(Cat. No.:CAS No. 483-45-4)

Coreximine

Cat. No.: B1618875
CAS No.: 483-45-4
M. Wt: 327.4 g/mol
InChI Key: BWUQAWCUJMATJS-UHFFFAOYSA-N
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Description

Coreximine (CAS Number: 483-45-4) is a tetrahydroisoquinoline alkaloid with the molecular formula C19H21NO4, sourced from the tropical plant Annona muricata (soursop or graviola) . This plant has a extensive history of use in traditional medicine across tropical regions for treating a wide array of conditions, including fever, skin diseases, inflammation, diabetes, and parasitic infections . As a constituent of this complex botanical matrix, this compound is categorized as an isoquinoline alkaloid and is identified alongside other bioactive compounds such as anomurine and reticuline . Its presence is documented in various parts of the plant, including the leaves, root, stem, and bark . Scientific investigations into extracts of Annona muricata have revealed numerous pharmacological activities, and alkaloids isolated from the plant, such as this compound, have been noted for their potential role in contributing to observed hypotensive (blood pressure-lowering) effects . Researchers are interested in this compound as a characteristic alkaloid of Annona muricata for phytochemical profiling, the exploration of its specific mechanism of action, and its potential contribution to the plant's broader ethnomedicinal properties, including cytotoxic effects observed in laboratory studies on cancer cell lines . This product is provided as a high-purity chemical standard to facilitate advanced analytical and bioactivity research. This compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B1618875 Coreximine CAS No. 483-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483-45-4

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol

InChI

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1

InChI Key

BWUQAWCUJMATJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O

melting_point

254-256°C

physical_description

Solid

Origin of Product

United States

Occurrence and Natural Product Isolation Methodologies for Coreximine

Isolation from Annona muricata (Soursop)

Annona muricata L., commonly known as soursop or graviola, is a significant source of coreximine. This plant is widely cultivated in tropical and subtropical regions globally researchgate.netjyoungpharm.org. This compound, along with other isoquinoline (B145761) alkaloids such as reticuline (B1680550), coclaurine, atherosperminine, stepharine, anomurine, and anomuricine, has been isolated from various parts of Annona muricata thieme-connect.comresearchgate.netnih.govderpharmachemica.com.

This compound has been detected in multiple organs of Annona muricata, including the leaves, root bark, and stem bark researchgate.netthieme-connect.comresearchgate.netnih.govderpharmachemica.comnih.gov. Research indicates a variable organ-specific distribution of alkaloids, including this compound, which is often related to the formation of different organs and tissues nih.govdntb.gov.ua.

Table 1: Presence of this compound in Annona muricata Organs

Plant PartDetection of this compoundSource
LeavesDetected researchgate.netthieme-connect.comresearchgate.netnih.govderpharmachemica.comnih.govnih.gov
Root BarkDetected researchgate.netthieme-connect.comresearchgate.netnih.govderpharmachemica.comnih.gov
Stem BarkDetected researchgate.netthieme-connect.comresearchgate.netnih.govderpharmachemica.comnih.gov
Seedlings (roots, stems, leaves)Detected nih.govresearchgate.net

Studies have investigated the presence and distribution of specialized metabolites, including alkaloids like this compound, during the early developmental stages of Annona muricata seedlings. This compound has been detected during the initial development of Annona muricata seedlings, specifically during phases of root emergence and seedling formation nih.govresearchgate.net. This research highlights that alkaloids, such as this compound, exhibit a variable organ-specific distribution linked to the development of organs and tissues in the plant nih.govdntb.gov.ua.

Isolation from Asimina triloba (Pawpaw)

This compound has also been reported among the alkaloids isolated from Asimina triloba (pawpaw), a tree fruit native to the Eastern United States researchgate.netharvard.edu. While Asimina triloba is primarily known for its annonaceous acetogenins, which are extensively studied for their biological activities, this compound is one of the few alkaloids identified in this plant researchgate.net.

Detection in Other Botanical Sources (e.g., Fumaria capreolata, Chasmanthera dependens, Carissa edulis)

Beyond the Annonaceae family, this compound has been detected in other plant genera:

Fumaria capreolata : this compound has been identified in Fumaria capreolata L., a species belonging to the Papaveraceae family, which is known for its rich alkaloid composition researchgate.netresearchgate.netnih.gov. Analytical platforms, including gas chromatography coupled to quadrupole-time-of-flight mass spectrometry (GC-QTOF-MS) and reversed-phase ultrahigh-performance liquid chromatography (UHPLC) coupled to diode array (DAD) and QTOF detection, have been used to profile the alkaloids in Fumaria capreolata, with this compound being among those detected researchgate.net.

Chasmanthera dependens : this compound is among the tertiary phenolic alkaloids isolated and identified from the stems of Chasmanthera dependens researchgate.netijnrd.orgthieme-connect.comresearchgate.net. Its identity was confirmed by comparison with authentic samples using techniques such as UV, TLC, ¹H-NMR, and MS thieme-connect.com.

Carissa edulis : this compound has been identified as one of the phytochemicals present in Carissa edulis researchgate.netijnrd.orgresearchgate.net. This detection often occurs during in silico screening studies where compounds from Carissa edulis are assessed for potential biological activities researchgate.netijnrd.org.

Advanced Chromatographic and Spectroscopic Techniques in this compound Isolation

The isolation and identification of this compound from complex plant matrices rely heavily on advanced chromatographic and spectroscopic techniques. These methods enable the separation, purification, and structural elucidation of the compound.

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with a photodiode array UV detector (HPLC-DAD), is a primary technique used for the analysis and isolation of alkaloids, including this compound, from plant extracts nih.govresearchgate.netnih.goviipseries.org. Preparative HPLC is crucial for obtaining larger quantities of pure compounds iipseries.org.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is employed for the analysis of volatile compounds and for the characterization of alkaloids, particularly when standard mass spectral data libraries are available nih.govresearchgate.netresearchgate.netiipseries.org. GC coupled to quadrupole-time-of-flight (QTOF) mass spectrometry (GC-QTOF-MS) provides high-resolution data for tentative identification of alkaloids by matching accurate mass signals and fragmentation patterns researchgate.netresearchgate.net.

Thin-Layer Chromatography (TLC) : TLC serves as a rapid qualitative analysis and a preliminary step in compound isolation, often used in conjunction with other methods for verification thieme-connect.comiipseries.org.

Medium Pressure Liquid Chromatography (MPLC) : MPLC, sometimes coupled with UV detection, is used for targeted isolation of compounds, often after analytical HPLC profiling conditions are transferred to the preparative scale researchgate.net.

Spectroscopic Techniques :

Mass Spectrometry (MS) : MS, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is indispensable for determining the molecular weight and fragmentation patterns of this compound, aiding in its structural elucidation and confirmation researchgate.netthieme-connect.comnih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for compound identification and structural elucidation iipseries.orgresearchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) : Both ¹H-NMR and ¹³C-NMR spectroscopy are critical for the detailed structural elucidation of this compound, providing information on the arrangement of atoms within the molecule thieme-connect.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV spectra provide characteristic absorption patterns that can help in the identification and confirmation of this compound, especially when compared to known samples thieme-connect.commdpi.com.

These advanced techniques allow for efficient and accurate isolation and characterization of this compound from complex natural sources, contributing to a deeper understanding of its presence and properties in various plant species.

Biosynthetic Pathways and Enzymatic Elucidation of Coreximine

Position of Coreximine within Isoquinoline (B145761) Alkaloid Biosynthesis Pathways

This compound is recognized as a tetrahydroprotoberberine alkaloid, a class of compounds derived from the broader isoquinoline alkaloid pathway nih.govgithub.io. It arises from the cyclization of reticuline (B1680550), positioning it as a key product within this biosynthetic route nih.govuni.luuni.lunih.govuni.lunih.govnih.govnih.govnih.gov. Specifically, this compound is generated alongside scoulerine (B1208951) through the action of the Berberine (B55584) Bridge Enzyme (BBE) on (S)-reticuline nih.govr-project.org. This enzymatic step is central to the protoberberine branch of the isoquinoline alkaloid pathway github.io. While this compound has been detected in various plant species, including Annona muricata nih.govnih.gov, and its biosynthesis has been studied in mammalian systems nih.gov, it is not considered an endogenous substrate for certain O-methyltransferases in plants like Psychotria ipecacuanha nih.gov.

Role of Reticuline as a Biosynthetic Precursor to this compound

Reticuline serves as a crucial biosynthetic precursor to this compound uni.lunih.govuni.lu. Both (+)-reticuline and (S)-reticuline have been demonstrated to be converted into this compound uni.lunih.gov. The conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the Berberine Bridge Enzyme (BBE), also yields this compound as a product nih.govr-project.org. This highlights the BBE's role in the initial cyclization leading to these tetrahydroprotoberberine structures nih.gov. Furthermore, biotransformation studies have shown that reticuline can be converted into this compound by enzymes present in rat liver nih.govnih.gov. In a mammalian context, this compound, along with scoulerine, was identified as a metabolite produced from tetrahydropapaveroline (B182428) (THP) via (R)-reticuline in live mice, indicating a potential biosynthetic link in animal systems as well nih.gov.

Enzymatic Transformations Mediating this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic transformations, with O-methylation reactions playing a significant role in the broader isoquinoline alkaloid pathway nih.govwikipedia.orgnih.gov.

O-methylation is a common and vital reaction in the biosynthesis of various alkaloids, including isoquinoline alkaloids nih.govnih.gov. While this compound itself can undergo O-methylation nih.gov, the specific enzymes directly responsible for its methylation to a distinct product are less definitively characterized compared to its formation. Investigations into the O-methylation of this compound by enzymes like IpeOMT3 have been conducted nih.gov. Although the exact methylated position on this compound could not be definitively assigned due to the lack of authentic 2-O-methylthis compound and 11-O-methylthis compound standards, and potentially due to identical fragmentation patterns in mass spectrometry, methylation of the 2-hydroxy group (corresponding to the 7-hydroxy group of the isoquinoline skeleton) is considered the most probable site, based on the known regiospecificity of IpeOMT3 for other benzylisoquinoline alkaloids nih.gov. In mammals, this compound can also undergo O-methylation as part of its biotransformation nih.gov.

Methyltransferase enzymes, such as IpeOMT3, are S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferases crucial for various methylation reactions in alkaloid biosynthesis nih.gov. IpeOMT3 has been characterized to catalyze the 7-O-methylation of 7-hydroxy-6-methoxybenzylisoquinoline alkaloids nih.gov. While IpeOMT3 showed activity with this compound, the precise methylated product was not definitively identified nih.gov. Other characterized O-methyltransferases involved in isoquinoline alkaloid biosynthesis include norcoclaurine 6-OMT, reticuline 7-OMT, norreticuline (B8769265) 7-OMT, scoulerine 9-OMT, and columbamine (B1221706) 2-OMT nih.gov. For instance, the (S)-scoulerine 9-O-methyltransferase specifically catalyzes the methylation of (S)-scoulerine at the 9-position, yielding (S)-tetrahydrocolumbamine github.iorcsb.org. It is notable that this compound is not a substrate for SAM: (S)-tetrahydroprotoberberine-cis-N-methyltransferase, an enzyme involved in N-methylation of certain tetrahydroprotoberberine alkaloids rcsb.org.

Chemical Synthesis and Synthetic Methodologies for Coreximine and Its Scaffolds

Total Synthesis Approaches for (±)-Coreximine

The total synthesis of (±)-coreximine has been achieved through several notable approaches. Early methods involved the condensation of 3-hydroxyphenethylamine with various carbonyl compounds, a strategy that successfully led to the racemic total synthesis of coreximine researchgate.netcapes.gov.brrsc.org. This approach highlights the utility of classical condensation reactions in constructing the isoquinoline (B145761) core of the alkaloid.

Another reported total synthesis of (±)-coreximine utilized thermolysis as a key step acs.org. This method underscores the application of thermal rearrangements in the formation of complex heterocyclic systems. Furthermore, Kametani and Ihara reported a total synthesis of (±)-coreximine, which also involved the optical resolution of its dibenzyl derivative, (±)-OO-dibenzylthis compound, to obtain the enantiomerically pure (-)-coreximine rsc.orgrsc.org.

The synthesis of (±)-coreximine can also be achieved through N-oxide intermediates. For instance, (±)-coreximine, along with (±)-scoulerine, was obtained by reacting (±)-reticuline N-oxide with ferrous sulfate (B86663) in methanol (B129727) rsc.org. This method demonstrates the utility of N-oxide chemistry in accessing protoberberine alkaloids. Racemic this compound has also been synthesized alongside racemic scoulerine (B1208951) and tetrahydropalmatine (B600727) scispace.com.

Semi-Synthetic Strategies and Derivatization from Precursors

Semi-synthetic approaches often leverage naturally occurring precursors to streamline the synthesis of complex molecules. In biological systems, this compound can be formed from reticuline (B1680550). Tracer experiments using rat liver preparations have shown that radioactive reticuline is incorporated into this compound, scoulerine, and norreticuline (B8769265), with the this compound formed being racemic clockss.orgthegoodscentscompany.com. This highlights a natural semi-synthetic pathway.

The conversion of N-oxide intermediates, such as (±)-reticuline N-oxide, into this compound and other protoberberine alkaloids using reagents like ferrous sulfate further exemplifies semi-synthetic strategies rsc.orgcapes.gov.br. Additionally, (+)-reticuline is recognized as a valuable precursor for the semi-synthesis of this compound and other berberine (B55584) alkaloids google.com.

Mechanistic Studies of Key Reactions in this compound Synthesis

Understanding the mechanisms of key reactions is fundamental to optimizing synthetic routes and developing novel methodologies.

Oxidation: The flavoprotein Berberine Bridge Enzyme (BBE) plays a crucial role in the biosynthesis of protoberberine alkaloids, catalyzing the oxidative cyclization of (S)-reticuline to (S)-scoulerine. Interestingly, a mutant BBE enzyme (E417Q) has been observed to yield this compound in addition to scoulerine. This suggests that the mutant enzyme's active site allows for increased flexibility of the substrate, potentially enabling a 180° rotation of the aromatic ring, which is necessary for this compound production nih.govacs.orgwhiterose.ac.uk. Mechanistic studies propose a stepwise mechanism for BBE-catalyzed oxidation, involving the formation of a methylene (B1212753) iminium ion intermediate nih.gov. BBE is also known to oxidize (S)-coreximine itself, leading to the formation of a double bond between the nitrogen and C-8 nih.govwhiterose.ac.uk.

Thermolysis: Thermolytic reactions have been employed in the total synthesis of (±)-coreximine acs.org. A key mechanistic aspect in such syntheses involves the ring-opening of benzocyclobutenes by thermolysis to generate o-quinodimethanes. These reactive intermediates can then undergo coupling reactions with 3,4-dihydroisoquinolines to form protoberberine alkaloids clockss.org.

Methylation and Reduction: While specific detailed mechanistic studies on methylation and reduction directly forming this compound are less explicitly highlighted in the provided context, the formation of this compound from laudanosoline (B600547) in mammalian systems in the presence of S-adenosylmethionine implies a methylation step clockss.org. Furthermore, the reduction of N-oxide intermediates, such as (±)-reticuline N-oxide, to yield protoberberines like this compound, suggests a redox mechanism rsc.org.

Development of Novel Synthetic Routes to Protoberberine Alkaloid Scaffolds Relevant to this compound

The development of novel synthetic routes to the protoberberine alkaloid scaffold, which is central to this compound's structure, is an ongoing area of research. General strategies for synthesizing racemic 1-substituted tetrahydroisoquinolines, crucial precursors to protoberberines, include the Pictet–Spengler cyclization, Bischler–Napieralski cyclization, and alkylation at position C1 of the isoquinoline ring acs.org.

Novel total syntheses of protoberberine-type alkaloids have been achieved through the benzoylation of 1-alkyl-3,4-dihydroisoquinolines, followed by a photocyclisation step rsc.orgrsc.org. This photochemical approach offers a distinct pathway to these complex structures. More recently, modular and divergent synthetic strategies have been established for the collective synthesis of protoberberine and protonitidine alkaloids. These routes often feature the assembly of a common isoquinoline intermediate from pyridyne, followed by selective N–C or C–C cyclization acs.org.

Other innovative routes involve lithiated cycloaddition reactions, which yield 3-arylisoquinolinone intermediates. Subsequent intramolecular SN2 reactions then lead to the formation of 8-oxoprotoberberines, which can be further transformed into protoberberine scaffolds researchgate.net. Additionally, the treatment of 1-benzocyclobutenyl-3,4-dihydroisoquinolines under thermolytic conditions has been shown to yield protoberberines effectively clockss.org.

Stereochemical Control and Asymmetric Synthesis in this compound Production

Achieving stereochemical control is paramount in alkaloid synthesis, given the biological significance of specific enantiomers. While the biosynthesis of this compound from reticuline in mammalian systems has been shown to produce racemic this compound clockss.org, synthetic chemists have developed methods for stereoselective production.

One approach to obtain enantiomerically pure this compound involves the optical resolution of (±)-OO-dibenzylthis compound using chiral acids such as (+)- and (–)-di-p-toluoyltartaric acid. The resolved (-)-OO-dibenzylthis compound can then be debenzylated to yield (-)-coreximine rsc.org.

Chemoenzymatic approaches represent a powerful tool for asymmetric synthesis. For instance, the Berberine Bridge Enzyme (BBE) has been utilized in the enantioselective oxidative C–C bond formation, leading to enantiomerically pure (S)-berbines like (S)-scoulerine acs.orgwhiterose.ac.uk. Although specifically for scoulerine, this highlights the potential of biocatalysis for achieving high enantioselectivity in the synthesis of related protoberberine scaffolds, which could be adapted for this compound.

The Mannich reaction, when applied to benzyltetrahydroisoquinolines with formalin, has proven to be a reliable method for the synthesis of protoberberine alkaloids with high optical purity. This reaction is also instrumental in assigning the absolute configuration of these alkaloids and demonstrates the retention of configuration at the asymmetric center during the cyclization process rsc.org.

Table 1: Key Synthetic Reactions and Their Characteristics in this compound and Protoberberine Synthesis

Reaction TypeKey Reagents/ConditionsOutcome/IntermediateReference
Condensation3-hydroxyphenethylamine + Carbonyl compounds(±)-Coreximine researchgate.netcapes.gov.brrsc.org
Thermolysis1-benzocyclobutenyl-3,4-dihydroisoquinolines, heat(±)-Coreximine, Protoberberines acs.orgclockss.org
N-oxide Reduction(±)-Reticuline N-oxide + Ferrous sulfate(±)-Coreximine, (±)-Scoulerine rsc.orgcapes.gov.br
Optical Resolution(±)-OO-dibenzylthis compound + Di-p-toluoyltartaric acid(-)-OO-dibenzylthis compound, (-)-Coreximine rsc.org
Oxidative Cyclization (BBE)(S)-Reticuline + Berberine Bridge Enzyme (BBE)(S)-Scoulerine (mutant BBE yields this compound) nih.govacs.orgwhiterose.ac.uk
PhotocyclisationN-benzoylated 1-alkyl-3,4-dihydroisoquinolines8-oxoberbines, Protoberberine alkaloids rsc.orgrsc.org
Lithiated CycloadditionBenzonitrile + Toluamides3-arylisoquinolinone intermediates, 8-oxoprotoberberines researchgate.net
Mannich ReactionBenzyltetrahydroisoquinolines + FormalinProtoberberine alkaloids (high optical purity) rsc.org

Compound Names and PubChem CIDs

Molecular Mechanisms of Action and Target Identification Studies Non Clinical

Enzyme Inhibition Studies of Coreximine

No research data was found to suggest that this compound has been evaluated as an inhibitor for the following enzymes:

Escherichia coli Enoyl Acyl Carrier Protein Reductase (FabI) Inhibition

There is no available information on the inhibitory activity of this compound against E. coli FabI. Consequently, details regarding ligand-enzyme binding interactions, including any potential interactions with NAD+ and Gly199 residues, are unknown. Furthermore, no computational assessments of its binding affinities or energies with this enzyme have been published.

Carbonic Anhydrase (CA VII and CA XIV) Inhibition

No studies have been published that investigate the inhibitory effects of this compound on Carbonic Anhydrase isoforms VII and XIV.

Topoisomerase II Inhibition

There is no scientific literature available to indicate that this compound has been studied for its potential to inhibit Topoisomerase II.

Receptor Ligand Binding Investigations

No data from receptor ligand binding investigations involving this compound have been reported in the scientific literature.

Modulation of Anti-Apoptotic Proteins

This compound has been investigated for its potential to modulate the activity of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins are crucial regulators of the intrinsic apoptotic pathway, and their inhibition can promote programmed cell death in cancer cells. Molecular docking studies have explored the interaction of this compound with the anti-apoptotic proteins Bcl-2, Bcl-w, and Mcl-1.

These computational analyses indicate that this compound can physically associate with these proteins, suggesting a role as a potential inhibitor. The binding is predicted to occur within a critical hydrophobic pocket on the surface of these proteins, which is essential for their function in preventing apoptosis. researchgate.net By occupying this site, this compound may disrupt the protein-protein interactions that normally suppress cell death, thereby promoting apoptosis. While specific binding energy values from these docking studies are not consistently reported, the interactions suggest favorable and stable binding.

The binding site of this compound on anti-apoptotic proteins like Bcl-2 and Bcl-w corresponds to the B-cell lymphoma 2 homology 3 (BH3) domain binding groove. researchgate.net This hydrophobic pocket is the natural binding site for pro-apoptotic BH3-only proteins, which act as triggers for apoptosis. By binding to this groove, this compound functions as a "BH3 mimetic," mimicking the action of natural pro-apoptotic proteins to antagonize the anti-apoptotic function of Bcl-2 and Bcl-w. researchgate.net

Molecular docking simulations have identified the specific amino acid residues that form the binding pocket and interact with this compound. These interactions are primarily hydrophobic in nature, stabilizing the compound within the BH3 binding groove. researchgate.net

Below are the detailed hydrophobic interactions between this compound and the BH3 binding domains of Bcl-2 and Bcl-w as identified through molecular docking studies.

Table 1: this compound-Bcl-2 Binding Site Interactions This table details the amino acid residues in the BH3 binding groove of Bcl-2 that form hydrophobic interactions with this compound.

Interacting Residue
Phenylalanine (Phe105)
Tyrosine (Tyr101)
Leucine (Leu130)
Arginine (Arg139)
Valine (Val126)
Alanine (Ala142)
Alanine (Ala97)
Methionine (Met109)

Data sourced from molecular docking simulations. researchgate.net

Table 2: this compound-Bcl-w Binding Site Interactions This table details the amino acid residues in the BH3 binding groove of Bcl-w that form hydrophobic interactions with this compound.

Interacting Residue
Leucine (Leu134)
Phenylalanine (Phe101)
Valine (Val130)
Valine (Val83)
Alanine (Ala146)
Tyrosine (Tyr105)
Phenylalanine (Phe143)
Leucine (Leu108)

Data sourced from molecular docking simulations.

Elucidation of Biological Activity Mechanisms

The precise molecular pathways through which this compound exerts antibacterial activity have not been fully characterized. However, alkaloids as a chemical class are known to possess various antibacterial mechanisms. These can include the disruption of bacterial cell membrane integrity, inhibition of nucleic acid synthesis, interference with protein synthesis, or inhibition of essential enzymes. Some alkaloids also function as efflux pump inhibitors, preventing bacteria from expelling antimicrobial agents and thus overcoming resistance mechanisms. Further research is required to determine which of these, or other, potential mechanisms are specifically utilized by this compound.

The specific mechanisms underlying the potential antiepileptic activity of this compound are not well understood. Anticonvulsant drugs typically exert their effects through one of several primary mechanisms: modulation of voltage-gated ion channels (e.g., sodium or calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. nih.govepilepsysociety.org.uknih.gov Studies on related aporphine alkaloids have shown anticonvulsant effects in certain preclinical models, suggesting that the chemical scaffold is active in the central nervous system. The potential pathways for this compound could involve one or more of these established antiepileptic mechanisms, but targeted studies are needed to confirm its specific molecular targets and pathways of action in seizure reduction.

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Structure Activity Relationship Sar Studies and Analog Design for Coreximine

Correlation of Coreximine Structural Features with Molecular Target Interactions

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the direct correlation between the structural features of this compound and its interactions with molecular targets. While the principles of structure-activity relationships (SAR) are well-established in medicinal chemistry, specific studies elucidating these principles for this compound are not readily found.

Influence of Functional Group Positions (e.g., methoxy (B1213986) groups at C9/C11)

The influence of the methoxy groups at the C9 and C11 positions on the biological activity of this compound has not been specifically detailed in accessible research. In the broader context of related alkaloid structures, the position and nature of substituents on the aromatic rings are known to be critical for molecular recognition and binding affinity to biological targets. However, dedicated studies on this compound that systematically modify these methoxy groups to determine their precise role in target interaction are not available.

Impact of Stereochemistry on Biological Activity and Selectivity

The stereochemistry of a molecule is fundamentally important for its biological activity, as enantiomers can exhibit different interactions with chiral biological macromolecules like enzymes and receptors. This compound possesses chiral centers, and therefore, its different stereoisomers are expected to have distinct biological activities and selectivity profiles. However, specific studies that compare the biological activities of different this compound enantiomers or diastereomers to elucidate the impact of its stereochemistry are not present in the available scientific literature.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues are crucial steps in optimizing the therapeutic potential of a lead compound. This process involves systematically modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties.

Preparation of Novel Structural Analogues (e.g., C9 alkoxy analogues)

While the synthesis of various alkaloids is a well-established field, there is no specific information available in the scientific literature regarding the preparation of novel structural analogues of this compound, such as those with varied alkoxy groups at the C9 position. The chemical synthesis of such analogues would be a key step in exploring the SAR of this compound.

Evaluation of Analogues for Modified Molecular Target Affinities and Selectivity

Following the synthesis of novel analogues, they would need to be evaluated for their binding affinities and selectivity towards specific molecular targets. This is a critical step to understand how structural modifications influence the biological activity. However, as there are no reports on the synthesis of this compound analogues, there is consequently no data on their evaluation for modified molecular target affinities and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. To perform a QSAR study, a dataset of compounds with known structures and biological activities is required. Given the absence of a series of this compound derivatives with measured biological activities in the available literature, no QSAR modeling studies specifically for this compound and its derivatives have been published.

Predictive Modeling of Molecular Target Binding and Functional Potency

Predictive modeling for a compound like this compound would involve the development of quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the structural features of a series of compounds with their biological activities. For this compound and its hypothetical analogs, a QSAR study would aim to identify the key molecular descriptors—such as electronic properties, hydrophobicity, and steric factors—that govern its binding affinity to dopamine (B1211576) β-hydroxylase.

A typical workflow for building a predictive QSAR model for this compound analogs would involve:

Data Set Preparation: A series of this compound analogs with experimentally determined inhibitory activities against DBH would be required.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a predictive model.

Model Validation: The robustness and predictive power of the model would be rigorously validated using internal and external validation techniques.

Such a validated QSAR model could then be used to predict the functional potency of novel, untested this compound analogs, thereby prioritizing their synthesis and biological evaluation.

In Silico Methods for Comprehensive SAR Characterization

In silico methods provide a powerful toolkit for a comprehensive characterization of the SAR of this compound. These computational techniques can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods: In the absence of a high-resolution crystal structure of the target protein with a bound ligand, ligand-based methods can be employed. These include pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, a pharmacophore model would likely include hydrogen bond donors and acceptors, aromatic rings, and a positively ionizable feature corresponding to the nitrogen atom.

Structure-Based Methods: Given the availability of homology models for dopamine β-hydroxylase, structure-based methods are highly applicable. These methods utilize the three-dimensional structure of the target protein to understand ligand binding and to guide the design of new inhibitors.

Table 1: Hypothetical In Silico SAR Data for this compound Analogs

AnalogModificationPredicted DBH Binding Affinity (ΔG, kcal/mol)Key Predicted Interaction
This compound--8.5Hydrogen bond with catalytic residue
Analog ADemethylation of a methoxy group-7.9Reduced van der Waals contacts
Analog BAddition of a hydroxyl group-9.1Additional hydrogen bond formation
Analog CIsomeric rearrangement-7.2Steric clash in the binding pocket

Note: This table is illustrative and based on general principles of SAR. Specific data for this compound analogs is not currently available.

Computational Chemistry in SAR Elucidation

Computational chemistry offers a suite of powerful tools to delve into the molecular details of this compound's interaction with its biological targets, thereby elucidating its SAR at an atomic level.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies into the active site of a dopamine β-hydroxylase model would be instrumental in understanding its binding mode. Research has indicated that this compound can interact with the hydrophobic pocket of proteins like Mcl-1, suggesting its potential for similar interactions within the active site of DBH.

A molecular docking simulation of this compound with DBH would likely reveal key interactions such as:

Hydrogen bonding between the hydroxyl groups of this compound and polar residues in the active site.

Hydrophobic interactions between the isoquinoline (B145761) core and nonpolar residues.

Coordination of the nitrogen atom with the copper ions in the catalytic center of DBH.

These simulations can be used to rank potential analogs based on their predicted binding affinities and to visualize their binding poses, providing valuable insights for the design of more potent inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. An MD simulation of the this compound-DBH complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds.

Analysis of the MD trajectory could reveal:

The stability of the key interactions identified in docking studies.

The role of water molecules in mediating ligand-protein interactions.

The flexibility of different regions of the protein upon ligand binding.

Calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.

These simulations are computationally intensive but offer a more realistic representation of the biological system, thus providing deeper insights into the SAR of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic properties of this compound in detail. These calculations can provide valuable information about:

The distribution of electron density and the electrostatic potential, which govern how the molecule interacts with its environment.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity.

The preferred conformations of the molecule in the gas phase and in solution.

This information can be used to refine the parameters used in molecular mechanics force fields for docking and MD simulations, leading to more accurate predictions. Furthermore, understanding the electronic properties of this compound can aid in the design of analogs with improved binding characteristics.

Future Directions and Emerging Research Avenues for Coreximine

Identification of Unexplored Molecular Targets and Signalling Pathways

The therapeutic effects of any compound are dictated by its interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways. For Coreximine, a member of the tetrahydroprotoberberine (THPB) alkaloid family, preliminary research points towards neurological and metabolic activities, but a comprehensive target profile is yet to be established.

Known and Inferred Targets: Research on structurally related THPB alkaloids, such as stepholidine, has demonstrated affinity for dopamine (B1211576) and sigma receptors. researchgate.netnih.gov Molecular docking studies of these analogues at the dopamine D3 receptor suggest that key interactions include an ionic bond with an aspartate residue (Asp110) and hydrogen bonding with serine (Ser192) and cysteine (Cys181) residues. researchgate.netnih.gov Furthermore, there is evidence that this compound may disrupt energy formation processes within dopaminergic cells, suggesting that mitochondrial proteins could be direct or indirect targets. mdpi.com Some alkaloids from Annona muricata, the plant source of this compound, have been shown to modulate proteins in the apoptosis pathway, such as Bcl-2 and caspases. mdpi.com

Unexplored Avenues: Given the polypharmacological nature of similar alkaloids like berberine (B55584), it is highly probable that this compound interacts with a wider range of targets than currently known. frontiersin.org Future research should prioritize the exploration of other G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those involved in neurotransmission and metabolic regulation. The potential interaction with mitochondrial respiratory chain components or mitochondrial membrane proteins warrants direct investigation.

Signaling Pathway Elucidation: The downstream effects of this compound's target engagement are critical to understanding its mechanism of action. Based on the activities of related natural products, several key signaling pathways are prime candidates for investigation. mdpi.comnih.gov An integrated approach is needed to map how this compound modulates these intricate networks.

Table 1: Potential Molecular Targets and Signaling Pathways for this compound Investigation

CategoryPotential Target/PathwayRationale
Molecular Targets Dopamine Receptors (D1-D5)Established affinity within the THPB alkaloid class. researchgate.netnih.gov
Sigma Receptors (σ1, σ2)Established affinity within the THPB alkaloid class. researchgate.netnih.gov
Mitochondrial ProteinsEvidence of disrupting cellular energy formation. mdpi.com
Bcl-2 Family ProteinsKnown targets for related alkaloids with apoptotic activity. mdpi.com
Protein Kinases (e.g., Akt, MAPK)Common nodes in pathways affected by natural products. mdpi.com
Signaling Pathways PI3K/Akt/mTOR PathwayCentral regulator of cell growth, proliferation, and survival. mdpi.comnih.gov
MAPK/ERK PathwayInvolved in cellular stress responses and proliferation. nih.gov
NF-κB SignalingKey pathway in inflammation and cell survival. mdpi.comnih.gov
Apoptosis PathwayImplicated by modulation of Bcl-2 and caspases by related compounds. mdpi.com

Innovations in Synthetic Strategies for Complex Alkaloid Analogues

While this compound is a naturally occurring molecule, synthetic chemistry offers the tools to create novel analogues with improved potency, selectivity, and pharmacokinetic properties. The development of innovative synthetic strategies is crucial for generating a library of this compound-related compounds for structure-activity relationship (SAR) studies.

Modern synthetic organic chemistry provides a powerful toolkit for assembling complex molecular architectures like the tetracyclic framework of this compound. nih.gov Recent advances in areas such as C-H activation, asymmetric catalysis, and flow chemistry can be leveraged to create more efficient and versatile synthetic routes. Strategies employed for the synthesis of other complex alkaloids, such as madangamines, which involve ring-closing metathesis and macrolactamization, could inspire novel approaches to this compound analogues. mdpi.com

Future synthetic efforts should focus on:

Developing modular synthetic routes that allow for easy modification of different parts of the this compound scaffold.

Creating stereochemically pure isomers to investigate the importance of chirality for biological activity.

Synthesizing analogues with diverse functional groups on the aromatic rings to probe interactions with target proteins, similar to SAR studies performed on stepholidine. researchgate.netnih.gov

Integration of Advanced Omics Technologies (e.g., metabolomics, proteomics) in this compound Research

Omics technologies provide a global, unbiased view of cellular processes, making them exceptionally well-suited for elucidating the mechanism of action of complex natural products. Integrating transcriptomics, proteomics, and metabolomics can generate a comprehensive picture of the cellular response to this compound treatment. nih.gov

Transcriptomics (RNA-seq): By measuring changes in gene expression in response to this compound, researchers can identify entire pathways and biological processes that are affected. This approach can reveal unexpected targets and mechanisms that would be missed by traditional hypothesis-driven methods. nih.gov

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing direct insights into the modulation of signaling pathways. nih.gov Thermal proteome profiling could be used to identify direct protein targets of this compound by observing changes in protein thermal stability upon binding.

Metabolomics: Given the evidence that this compound affects energy metabolism, metabolomics is a critical tool. mdpi.com By profiling changes in small molecule metabolites (e.g., ATP, Krebs cycle intermediates, amino acids), researchers can precisely map the metabolic perturbations induced by the compound. nih.gov

A multi-omics strategy, as successfully applied to resolve the biochemistry of alkaloids in medicinal plants like Podophyllum and Catharanthus roseus, would be invaluable in building a comprehensive mechanistic model for this compound. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of drug targets and the prediction of compound activity. nih.govunivie.ac.at These computational tools can be applied to this compound research in several ways:

Target Prediction: ML models, trained on large databases of known drug-target interactions, can predict potential protein targets for this compound based on its chemical structure. nih.gov This in silico screening can prioritize targets for experimental validation, saving significant time and resources.

Virtual Screening and Docking: Building on existing models for related alkaloids, molecular docking simulations can be used to screen large libraries of proteins to identify those that may bind to this compound. researchgate.netnih.gov This can help in identifying novel, unexplored targets.

Analysis of Omics Data: AI algorithms are adept at finding patterns in large, complex datasets. ML can be used to analyze multi-omics data to identify key driver genes or proteins in the cellular response to this compound and to construct drug-target interaction networks. nih.gov

Table 2: Application of Advanced Technologies in Future this compound Research

TechnologyApplicationExpected Outcome
Omics Transcriptomics, Proteomics, MetabolomicsIdentification of modulated genes, proteins, and metabolites; Pathway analysis.
AI/ML Target Prediction AlgorithmsA prioritized list of potential protein targets for experimental validation. nih.govunivie.ac.at
Computational Chemistry Molecular Docking SimulationsStructural insights into binding modes and identification of novel targets. researchgate.netnih.gov
Synthetic Chemistry Novel Synthetic RoutesCreation of a library of this compound analogues for SAR studies. mdpi.comnih.gov

Addressing Current Research Gaps and Advancing Mechanistic Understanding

The primary research gap for this compound is the transition from its identification as a natural product to a well-characterized chemical probe with defined molecular mechanisms. While its structural class is known to possess biological activity, a detailed understanding specific to this compound is lacking.

To advance the field, future research must adopt an integrated and systematic approach. The process should begin with broad, unbiased screening methods, such as target prediction using AI and cellular profiling with multi-omics technologies. The hypotheses generated from this data can then be tested rigorously using traditional biochemical and pharmacological assays. The synthesis of novel analogues will be essential for validating targets and understanding the structural requirements for activity.

By combining these emerging research avenues—from in silico prediction and multi-omics analysis to innovative synthetic chemistry—the scientific community can systematically dismantle the complexity of this compound's mechanism of action. This will not only illuminate the specific biology of this intriguing alkaloid but also pave the way for its potential development as a therapeutic agent.

Q & A

Q. What experimental models and protocols are recommended for initial toxicity profiling of Coreximine?

To establish a foundational toxicity profile, researchers should:

  • Use in vivo rodent models (e.g., rats or mice) for acute toxicity studies, focusing on endpoints like mortality, organ weight changes, and behavioral alterations.
  • Conduct dose-ranging studies to determine LD50 (median lethal dose) and TDLo (lowest toxic dose), as referenced in oral administration tests .
  • Follow standardized protocols for data collection, such as OECD Guidelines 423 or 425, ensuring reproducibility by detailing methods in the main manuscript and supplementary materials .

Table 1: this compound Toxicity Data from Preliminary Studies

Test TypeOutcomeModel SystemKey MetricsReference
Oral AdministrationReproductive/embryonic effectsRodentsEmbryo viability, maternal toxicity
Acute ToxicityLD50 determination (pending data)RodentsMortality, clinical signs

Q. How should researchers design a study to assess this compound’s impact on embryonic development?

  • Experimental Design :
  • Use a controlled cohort study with pregnant animal models, administering this compound during critical gestation periods.
  • Include negative (vehicle control) and positive control groups (e.g., known teratogens).
    • Data Collection :
  • Track maternal weight, fetal resorption rates, and morphological abnormalities.
  • Employ histopathological analysis of placental and fetal tissues .
    • Reproducibility : Document protocols comprehensively, including dosage calculations and environmental conditions, per journal guidelines .

Q. What methodologies are critical for validating this compound’s purity and structural identity in synthetic studies?

  • Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) for structural confirmation.
  • Report purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds.
  • Reference known compounds in literature for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?

  • Meta-Analysis : Systematically aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., dosage variations, model species) .
  • Sensitivity Analysis : Test hypotheses by varying experimental parameters (e.g., administration routes, exposure duration) in controlled replicates .
  • Cross-Disciplinary Validation : Integrate toxicogenomics (e.g., RNA sequencing) to identify biomarker consistency across models .

Q. What computational strategies can predict this compound’s interactions with biological targets?

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding affinities with putative targets (e.g., receptors implicated in reproductive toxicity).
  • Machine Learning : Train models on existing toxicity datasets to predict off-target effects or metabolic pathways.
  • Limitations : Validate in silico findings with in vitro assays (e.g., cell-based viability tests) .

Q. How should multi-omics data be integrated to elucidate this compound’s mechanism of action?

  • Workflow :

Transcriptomics : Identify differentially expressed genes in exposed vs. control tissues.

Proteomics : Correlate protein expression changes with phenotypic outcomes.

Metabolomics : Map metabolic shifts using LC-MS/MS.

  • Data Synthesis : Apply systems biology tools (e.g., Cytoscape) to construct interaction networks and prioritize key pathways .

Methodological Best Practices

  • Literature Review : Use systematic reviews (PICO framework) to identify gaps in this compound’s pharmacokinetic/pharmacodynamic data .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving animal models .
  • Data Transparency : Archive raw datasets and analytical code in repositories like Zenodo or Figshare, citing them in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.